Oxolamine is not approved in the USA, it may be marketed elsewhere internationally as a cough suppressant. It is listed as a prescription drug in New Zealand legislation. Oxolamine is also approved in Taiwan for the treatment of respiratory tract inflamation.
Oxolamine
CAS No.: 959-14-8
Cat. No.: VC0538397
Molecular Formula: C14H19N3O
Molecular Weight: 245.32 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 959-14-8 |
|---|---|
| Molecular Formula | C14H19N3O |
| Molecular Weight | 245.32 g/mol |
| IUPAC Name | N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine |
| Standard InChI | InChI=1S/C14H19N3O/c1-3-17(4-2)11-10-13-15-14(16-18-13)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
| Standard InChI Key | IDCHQQSVJAAUQQ-UHFFFAOYSA-N |
| SMILES | CCN(CC)CCC1=NC(=NO1)C2=CC=CC=C2 |
| Canonical SMILES | CCN(CC)CCC1=NC(=NO1)C2=CC=CC=C2 |
| Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Oxolamine belongs to the 1,2,4-oxadiazole class of compounds. Its chemical structure consists of a 1,2,4-oxadiazole ring substituted with a phenyl group at position 3 and a diethylaminoethyl side chain at position 5 . The molecular formula is C₁₄H₁₉N₃O, with a molecular weight of 245.32 g/mol .
Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 25°C | |
| Boiling Point | 127°C (at 0.4 mmHg) | |
| Density | 1.0516 g/cm³ (estimated) | |
| Refractive Index | 1.5310 (estimated) | |
| pKa | 9.40 ± 0.25 (predicted) | |
| LogP | 2.393 |
The compound is a liquid at room temperature . Its solubility in organic solvents and aqueous media facilitates formulation into syrups and tablets .
Pharmacological Profile
Oxolamine exhibits a predominantly peripheral antitussive mechanism, targeting nerve receptors in the respiratory tract rather than central pathways . Key pharmacological properties include:
Antitussive Activity
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Peripheral Action: Reduces irritation of bronchial nerve endings, suppressing cough reflexes .
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Efficacy in Diffuse Stimulation: More effective against cough induced by chemical irritants (e.g., citric acid) than electrical stimulation of the superior laryngeal nerve .
Anti-Inflammatory and Analgesic Effects
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Inflammation Reduction: Mitigates edema and leukocyte infiltration in respiratory tissues .
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Analgesic Properties: Demonstrates mild pain relief in animal models .
Local Anesthetic and Antispasmodic Actions
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Neurological Modulation: Blocks sodium channels in nerve fibers, contributing to antitussive and analgesic effects .
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Smooth Muscle Relaxation: Inhibits bronchospasm in asthma models .
Toxicity Profile
Synthesis and Industrial Production
Oxolamine is synthesized through a multi-step process involving diethylamine and 3-phenyl-1,2,4-oxadiazole intermediates .
Synthetic Route
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Formation of Intermediate: Reaction of 3-chloro-propionyl chloride with N-hydroxybenzamidine yields N-(amino)phenylmethylene-3-Cl-propionamide.
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Amination: Treatment with diethylamine in benzene removes the chloride group, forming the oxadiazole core .
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Purification: Vacuum distillation isolates the final product .
Industrial production employs high-performance liquid chromatography (HPLC) to ensure purity (>98%).
Pharmaceutical Formulations
Oxolamine is formulated as syrups or tablets, often combined with excipients like sucrose, citric acid, and preservatives .
Typical Syrup Composition
| Component | Example Quantity (per 1,000 mL) | Source |
|---|---|---|
| Oxolamine | 6–10 g | |
| Sucrose | 400–600 g | |
| Citric Acid | 0.1–0.2 g | |
| Methylparaben | 0.1–0.5 g | |
| Gardenia Yellow | 0.2–2 g |
Patent examples describe variations in excipient ratios to optimize stability and taste .
Analytical Methods for Quality Control
UV-Spectrophotometric Techniques
Two validated methods are employed for oxolamine citrate analysis:
| Method | Parameters | Source |
|---|---|---|
| First-Order Derivative | λ = 229.2 nm, Linearity: 1–14 µg/mL, r = 0.9991 | |
| Area Under Curve (AUC) | λ = 228.6–246.4 nm, Linearity: 1–14 µg/mL, r = 0.9999 |
Validation Metrics
| Parameter | First-Order Derivative | AUC |
|---|---|---|
| Recovery | 99.6–99.9% | 99.4–99.9% |
| RSD (Precision) | ≤2.27% | ≤0.034% |
These methods eliminate interference from excipients, ensuring accurate quantification in formulations .
Clinical Evidence and Therapeutic Applications
Respiratory Tract Inflammation
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Efficacy in Cigarette Smoke Exposure: Inhibits ciliostatic effects of smoke, restoring mucociliary clearance .
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Anti-Inflammatory Effects: Reduces edema in experimentally induced respiratory inflammation .
Cough Suppression
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Peripheral Mechanism: Effective against cough caused by upper respiratory infections .
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Compared to Other Agents:
Agent Mechanism Efficacy in Acute Cough Dextromethorphan Central NMDA antagonism High (FDA-approved) Codeine Opioid receptor agonism Limited (poor evidence) Oxolamine Peripheral nerve blockade Moderate (older studies)
While modern clinical trials are sparse, historical data support its use in mild to moderate respiratory infections .
Future Research Directions
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